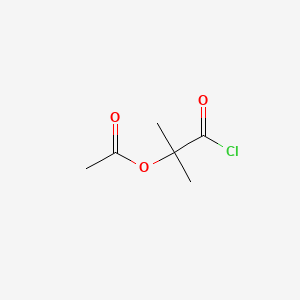

2-Acetoxyisobutyryl chloride

Description

Properties

IUPAC Name |

(1-chloro-2-methyl-1-oxopropan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-4(8)10-6(2,3)5(7)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTCRFLJLUNCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193641 | |

| Record name | 2-Acetoxyisobutyroyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40635-66-3 | |

| Record name | 2-(Acetyloxy)-2-methylpropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40635-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxyisobutyroyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040635663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetoxyisobutyroyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetoxyisobutyroyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling the Bifunctional Reactivity of a Versatile Reagent

An In-depth Technical Guide to the Mechanism of Action of 2-Acetoxyisobutyryl Chloride

This compound, a molecule with the chemical formula C₆H₉ClO₃, is more than a simple acylating agent.[1][2] Its structure, featuring both a highly reactive acyl chloride and an acetoxy group on a quaternary center, bestows upon it a unique and versatile chemical personality. This guide, intended for researchers, scientists, and professionals in drug development, delves into the core mechanisms that govern the reactivity of this compound. Understanding these pathways is paramount for its effective application in the synthesis of complex molecules, particularly in the realm of nucleoside chemistry and beyond.

At its heart, this compound is an acyl chloride, a class of compounds known for their high reactivity in nucleophilic acyl substitution reactions.[3][4][5] However, the presence of the neighboring acetoxy group introduces a fascinating dichotomy in its mechanism of action, creating two distinct electrophilic centers that can be selectively targeted by nucleophiles under specific reaction conditions. This guide will dissect these competing reaction pathways, providing a foundational understanding for the rational design of synthetic strategies.

The Core Mechanism: A Tale of Two Electrophilic Sites

The reactivity of this compound is dominated by the electrophilic nature of two key carbon atoms: the carbonyl carbon of the acyl chloride and the carbonyl carbon of the acetoxy group.[6] The preferred site of nucleophilic attack is dictated by a combination of factors, including the nature of the nucleophile, the solvent, and the presence or absence of a base.

A nucleophile can attack the highly electrophilic carbonyl carbon of the acyl chloride in a classic nucleophilic acyl substitution. This is the expected pathway for many simple nucleophiles. However, a competing pathway involves the initial attack of the nucleophile on the carbonyl carbon of the acetoxy group. This alternative mechanism is particularly relevant in reactions with diols and other polyfunctional molecules, leading to unique and often synthetically valuable transformations.

Specific Mechanistic Pathways and Synthetic Applications

Pathway A: Reaction with Diols and the Formation of Chloroacetates via an Acetoxonium Ion Intermediate

A particularly insightful and synthetically powerful reaction of this compound is its reaction with cis-diols, which proceeds through an acetoxonium ion intermediate to yield trans-chloroacetates.[6] This transformation highlights the unique role of the acetoxy group in modulating the reactivity of the acyl chloride.

The proposed mechanism for this reaction is as follows:

-

Initial Attack on the Acetoxy Group: The hydroxyl group of the diol acts as a nucleophile, attacking the carbonyl carbon of the acetoxy group.

-

Formation of a Dioxolanone Intermediate: This leads to the formation of a 2,5,5-trimethyl-1,3-dioxolan-4-one derivative.

-

Intramolecular Chloride Attack: The chloride ion, liberated from the initial acyl chloride, then attacks one of the carbon atoms of the former diol, leading to the opening of the dioxolanone ring.

-

Formation of the Chloroacetate: This ring-opening results in the formation of a chloroacetate, with inversion of stereochemistry at the site of chloride attack.

This mechanism has been particularly well-studied in the context of nucleoside chemistry, where this compound has been employed for the selective 2'-chlorination of uridine derivatives.[6]

| Step | Procedure |

| 1. Reagents and Setup | In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the cis-diol (1.0 eq) in anhydrous acetonitrile. |

| 2. Addition of Reagent | Add this compound (1.2 eq) to the solution at room temperature. |

| 3. Reaction Monitoring | Monitor the progress of the reaction by thin-layer chromatography (TLC). |

| 4. Work-up | Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. |

| 5. Extraction | Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). |

| 6. Purification | Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. |

Pathway B: Standard Acylation Reactions

In the absence of vicinal diols or under conditions that favor direct attack at the acyl chloride, this compound behaves as a conventional acylating agent. It readily reacts with a variety of nucleophiles to form the corresponding acylated products.[4][5][7]

| Nucleophile | Product |

| Water (H₂O) | 2-Acetoxyisobutyric acid |

| Alcohol (R-OH) | 2-Acetoxyisobutyrate ester |

| Amine (R-NH₂) | 2-Acetoxyisobutyramide |

| Aromatic Compound (Ar-H) | Aryl ketone (via Friedel-Crafts acylation)[8][9][10][11] |

These reactions typically proceed via a nucleophilic addition-elimination mechanism at the acyl chloride carbonyl.[4] The high reactivity of the acyl chloride often obviates the need for a catalyst, although a non-nucleophilic base such as pyridine or triethylamine is frequently added to scavenge the HCl byproduct.[12]

| Step | Procedure |

| 1. Reagents and Setup | In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether). |

| 2. Addition of Reagent | Cool the solution to 0 °C in an ice bath and add this compound (1.1 eq) dropwise. |

| 3. Reaction | Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. |

| 4. Work-up | Quench the reaction with water and separate the organic and aqueous layers. |

| 5. Extraction and Washing | Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. |

| 6. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting ester by column chromatography or distillation. |

Physicochemical and Safety Data

| Property | Value |

| Molecular Formula | C₆H₉ClO₃[1][13] |

| Molecular Weight | 164.588 g/mol [13] |

| CAS Number | 40635-66-3[1] |

| Appearance | Colorless to light yellow clear liquid[14][15] |

| Boiling Point | 328-329 K at 0.008 bar[1] |

| Hazards | Causes severe skin burns and eye damage. Suspected of causing genetic defects. Combustible liquid. May be corrosive to metals.[15] |

Conclusion

This compound is a versatile synthetic reagent whose mechanism of action is characterized by a fascinating duality. While it can function as a standard acylating agent, its true synthetic potential is realized in its reactions with polyfunctional molecules, particularly diols, where the acetoxy group participates in the reaction to afford unique chloroacetate products. A thorough understanding of these competing mechanistic pathways is essential for harnessing the full power of this reagent in the synthesis of complex and biologically active molecules. The protocols and data presented in this guide provide a solid foundation for the safe and effective application of this compound in a research and development setting.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 7. savemyexams.com [savemyexams.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. LabXchange [labxchange.org]

- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 12. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 13. This compound (40635-66-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 14. This compound | 40635-66-3 | TCI AMERICA [tcichemicals.com]

- 15. This compound | 40635-66-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 2-Acetoxyisobutyryl Chloride from 2-Hydroxyisobutyric Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary & Strategic Importance

2-Acetoxyisobutyryl chloride is a pivotal activated ester intermediate, recognized for its utility in the synthesis of complex molecules, particularly modified nucleosides for therapeutic applications. Its structure combines the reactivity of an acyl chloride with a protected hydroxyl group, making it a versatile building block for introducing the 2-acetoxyisobutyryl moiety. A notable application is in the synthesis of nucleoside analogs, where it facilitates the formation of chloroacetates and other derivatives.[1] This guide provides a comprehensive overview of a robust, scalable, one-pot synthesis from 2-hydroxyisobutyric acid, delving into the reaction's mechanistic underpinnings, a detailed experimental protocol, and critical safety considerations. The presented methodology is based on a field-proven approach that has been successfully implemented on a kilogram scale, ensuring relevance for both academic research and process development environments.[1]

Synthetic Strategy and Mechanistic Rationale

The conversion of 2-hydroxyisobutyric acid to this compound involves two fundamental transformations: the esterification of the tertiary hydroxyl group and the conversion of the carboxylic acid moiety into a highly reactive acyl chloride. While this could be approached as a two-step sequence, a more efficient and scalable one-pot method utilizing acetyl chloride as a dual-function reagent is preferred and has been documented for its high yield.[1]

Causality of Reagent Choice:

-

2-Hydroxyisobutyric Acid: The starting material possesses both a nucleophilic hydroxyl group and a carboxylic acid. Its tertiary alcohol is less reactive than a primary or secondary alcohol, necessitating conditions that favor esterification.

-

Acetyl Chloride (Excess): This reagent is the cornerstone of the one-pot strategy.

-

As an Acetylating Agent: It readily reacts with the hydroxyl group of 2-hydroxyisobutyric acid to form the desired acetate ester.

-

As a Chlorinating Agent Precursor: While not a direct chlorinating agent for carboxylic acids in the same way as thionyl chloride, its reaction with the carboxylic acid (or the initial acetylation reaction) generates hydrogen chloride (HCl) gas in situ. In the presence of excess acetyl chloride and under reflux conditions, a series of equilibria involving mixed anhydride intermediates likely facilitates the final conversion to the acyl chloride.[2] The gaseous byproducts (HCl) drive the reaction forward, making this an effective, self-catalyzing system.

-

Proposed Reaction Mechanism:

The reaction proceeds in a sequential, one-pot fashion:

-

Acetylation: The lone pair of electrons on the oxygen of the hydroxyl group of 2-hydroxyisobutyric acid performs a nucleophilic attack on the electrophilic carbonyl carbon of acetyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion and a proton to form 2-acetoxyisobutyric acid and HCl.

-

Acyl Chloride Formation: The newly formed 2-acetoxyisobutyric acid then reacts with another equivalent of acetyl chloride. This reaction likely forms a mixed anhydride. A chloride ion (generated from HCl or present from the acetyl chloride) then attacks the carbonyl carbon of the isobutyryl moiety in the anhydride. This is the more electrophilic center. The tetrahedral intermediate collapses, displacing the stable acetic anhydride as a leaving group and yielding the final product, this compound. Heating the reaction to reflux provides the necessary activation energy for this second stage.

Caption: High-level workflow for the one-pot synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from a validated method for the large-scale synthesis of this compound, achieving yields of approximately 85%.[1]

Materials & Equipment:

-

2-Hydroxyisobutyric acid (1.0 kg, 9.6 mol)

-

Acetyl chloride (2.0 kg, 25.5 mol, ~2.65 equivalents)

-

Multi-neck round-bottom flask or reactor of appropriate size (e.g., 5L)

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser fitted with a gas outlet to a scrubber (for HCl)

-

Heating mantle and temperature controller

-

Ice-water bath

-

Distillation apparatus (for atmospheric and vacuum distillation)

Step-by-Step Methodology:

-

Initial Setup: Charge the reaction vessel with 2-hydroxyisobutyric acid (1.0 kg). Equip the vessel with a mechanical stirrer, a dropping funnel containing acetyl chloride (2.0 kg), and a reflux condenser connected to an acid gas trap or scrubber.

-

Reagent Addition (Acetylation): Begin stirring and cool the reaction vessel in an ice-water bath. Add the acetyl chloride slowly from the dropping funnel to the stirred acid.

-

Causality: This reaction is highly exothermic and liberates a significant volume of HCl gas.[3] Slow addition and external cooling are critical to control the reaction rate, prevent a dangerous temperature spike, and manage the evolution of HCl gas.

-

-

Reaction Maturation (Chlorination): Once the addition is complete and the initial vigorous gas evolution has subsided, remove the ice bath. Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours.

-

Causality: Heating the mixture provides the necessary energy to drive the second, slower phase of the reaction—the conversion of the intermediate carboxylic acid to the final acyl chloride.

-

-

Initial Purification: After the reflux period, allow the mixture to cool to room temperature. Reconfigure the apparatus for distillation at atmospheric pressure. Distill the excess, unreacted acetyl chloride (boiling point ~51 °C).

-

Causality: This step efficiently removes the bulk of the excess reagent, simplifying the subsequent final purification.

-

-

Final Purification: Transfer the crude residue to a suitable flask for vacuum distillation. Purify the this compound by distillation under reduced pressure.

-

Causality: The product has a high boiling point and may be susceptible to decomposition at atmospheric pressure. Vacuum distillation allows it to boil at a much lower temperature, preserving its integrity and yielding a pure product.

-

Product Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClO₃ | [4][5] |

| Molecular Weight | 164.59 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| CAS Number | 40635-66-3 | [4] |

| Boiling Point | 55-56 °C at 8 mbar (approx. 6 mmHg) | [4] |

| 70 °C at 17 mmHg | [7] | |

| Sensitivity | Moisture Sensitive | [7] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum is a key diagnostic tool. The disappearance of the broad O-H stretch from the starting material (around 2500-3300 cm⁻¹) is the first sign of a complete reaction. The product spectrum will be dominated by two distinct and strong carbonyl (C=O) stretching absorptions:

-

Acyl Chloride C=O Stretch: ~1800 cm⁻¹

-

Ester C=O Stretch: ~1750 cm⁻¹

-

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. The expected signals in CDCl₃ would be:

-

A singlet integrating to 3H around δ 2.1 ppm, corresponding to the acetyl (CH₃CO-) protons.

-

A singlet integrating to 6H around δ 1.6 ppm, corresponding to the two equivalent methyl groups (-C(CH₃)₂-) of the isobutyryl backbone.

-

Critical Safety Protocols & Hazard Management

Trustworthiness in chemical synthesis is rooted in a rigorous adherence to safety. The reagents and byproducts in this procedure are hazardous and demand strict handling protocols.

Reagent & Product Hazards:

-

Acetyl Chloride: A highly flammable, corrosive, and volatile liquid.[8][9] It reacts violently with water and alcohols, releasing large quantities of corrosive HCl gas.[3][10] Inhalation can cause severe respiratory tract irritation and damage.[8]

-

2-Hydroxyisobutyric Acid: Generally considered a low-hazard solid, but dust can be irritating.

-

This compound (Product): As an acyl chloride, it must be handled as a corrosive and moisture-sensitive compound.[7] It will hydrolyze upon contact with moisture (e.g., in the air or on skin) to release HCl.

-

Hydrogen Chloride (HCl) Gas: A major byproduct of the reaction. It is highly toxic and corrosive, causing severe burns upon contact with skin, eyes, or the respiratory system.[11]

Engineering and Personal Protective Controls:

References

- 1. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 40635-66-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. geneseo.edu [geneseo.edu]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

2-Acetoxyisobutyryl Chloride: A Specialized Acylating Agent for Advanced Synthesis and Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxyisobutyryl chloride (CAS RN: 40635-66-3) is a highly reactive acyl chloride that has carved a niche in specialized organic synthesis and chemical biology applications.[1][2] Unlike more common acylating agents, its unique structure, featuring a quaternary carbon alpha to the carbonyl group and a vicinal acetoxy moiety, imparts distinct reactivity and selectivity. This guide provides a comprehensive technical overview of this compound, moving beyond a simple cataloging of properties to an in-depth analysis of its core reactivity, mechanistic underpinnings, and proven applications. We will explore its pivotal role in the synthesis of modified nucleosides for drug discovery and its potential as a tool for the covalent modification of proteins and peptides, providing field-proven insights and detailed protocols for the research professional.

Physicochemical Properties and Specifications

This compound is a colorless to light yellow, combustible liquid that is highly sensitive to moisture.[3][4] Its reactivity stems from the electrophilic acyl chloride group. The molecular structure and key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 40635-66-3 | [2][3][4] |

| Molecular Formula | C₆H₉ClO₃ | [2][3] |

| Molecular Weight | 164.59 g/mol | [3][4][5] |

| Synonyms | 2-Acetoxy-2-methylpropionyl chloride, α-Acetoxyisobutyryl chloride | [1][4] |

| Density | 1.15 g/cm³ | [4][5] |

| Boiling Point | 55-56°C at 6 mmHg; 70°C at 17 mmHg | [4][6][7] |

| Refractive Index | 1.429 | [4][5] |

| Flash Point | 68°C (154°F) | [4] |

| InChI Key | RBTCRFLJLUNCLL-UHFFFAOYSA-N | [2][4] |

| Sensitivity | Moisture sensitive; reacts violently with water | [3][4][8] |

Core Reactivity and Mechanistic Insights

The utility of this compound is defined by its specific and often selective reactions with nucleophiles. The key to its unique reactivity lies in the intramolecular participation of the neighboring acetoxy group.

Mechanism of Action with Diols: The Acetoxonium Ion Intermediate

A seminal application of this compound is the selective conversion of cis-diols into trans-chloroacetates, a critical transformation in nucleoside chemistry.[9] This reaction does not proceed via a simple direct acylation. Instead, it involves the formation of a cyclic acetoxonium ion intermediate.

Causality of the Mechanism:

-

Initial Attack: A hydroxyl group from the cis-diol attacks the carbonyl of the acetoxy group, which is more sterically accessible and electronically favorable under certain conditions than the highly reactive acyl chloride.[9]

-

Intermediate Formation: This leads to the formation of a hydroxy dioxolanone intermediate.

-

Cyclization and Chloride Attack: The intermediate rearranges, catalyzed by acid, to form a protonated orthoester, which then collapses into a planar acetoxonium ion. This ion is then attacked by the chloride ion (liberated from the acyl chloride) from the opposite face (anti-attack), resulting in stereochemical inversion at one center and the formation of the trans-chloroacetate.[9]

This mechanism explains the high stereoselectivity observed in the reaction with cis-diols, such as the 2',3'-cis-diol of a ribonucleoside.[9]

Caption: Proposed mechanism for the reaction of this compound with cis-diols.

Reactivity with Amines

As an acyl chloride, the compound readily reacts with primary and secondary amines to form stable amide bonds. This is the basis for its potential application in modifying proteins and peptides at the N-terminus or the ε-amino group of lysine residues.[10][11] The reaction is a standard nucleophilic acyl substitution. Given the reagent's high reactivity and instability in aqueous solutions, these modifications must be performed under carefully controlled conditions, typically in organic co-solvents or at a slightly acidic pH to favor N-terminal modification over lysine modification.[10]

Applications in Medicinal Chemistry: Synthesis of Nucleoside Analogs

The development of nucleoside analogs remains a cornerstone of antiviral and anticancer drug discovery. The ability to selectively modify the sugar moiety is crucial for creating compounds with improved efficacy and metabolic stability.

This compound has proven to be a valuable reagent for the selective 2'-chlorination of uridine derivatives.[9] This reaction transforms the ribose into a 2'-chloro-2'-deoxyribose, a modification found in several biologically active compounds. The reaction proceeds in high yield and with high stereoselectivity via the acetoxonium ion mechanism described previously, ultimately forming a 3'-O-acetyl-2'-chloro-2'-deoxyuridine derivative.[9]

Protocol 1: General Procedure for the Conversion of Uridine to 2'-Chloro-2'-Deoxyuridine Derivative

This protocol is a generalized representation based on methodologies described in the literature and should be adapted and optimized for specific substrates.[9]

-

Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the 5'-protected uridine derivative in an anhydrous solvent such as acetonitrile.

-

Reagent Addition: Add 2-4 molar equivalents of this compound to the solution.

-

Reaction: Heat the reaction mixture (e.g., to 100°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can range from 30 minutes to several hours depending on the substrate.

-

Workup: After completion, cool the reaction mixture and evaporate the solvent in vacuo.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Chromatography: Purify the crude product by silica gel column chromatography to isolate the desired 3'-O-acetyl-2'-chloro-2'-deoxyuridine derivative.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Potential Applications in Chemical Biology and Proteomics

The covalent modification of proteins is a powerful strategy for studying their function, identifying binding partners, and creating novel bioconjugates.[12][13][14] The reactivity of this compound with amines makes it a candidate for acylating proteins and peptides.

While this specific reagent is not widely documented for this purpose, its function can be inferred from the extensive use of other acyl chlorides in proteomics.[11] The introduction of the acetoxyisobutyryl group could serve two purposes:

-

Probing Structure and Function: Acylation can block lysine residues or the N-terminus, potentially altering protein conformation, enzyme activity, or protein-protein interactions. This allows researchers to probe the importance of specific amine-containing residues.[12]

-

Introducing a Chemical Handle: The ester linkage in the acetoxy group could potentially be cleaved under specific conditions to reveal a hydroxyl group, providing a secondary site for further modification.

Caption: General workflow for peptide or protein modification using an acylating agent.

Protocol 2: Exploratory Procedure for the Acylation of a Model Peptide

This is a hypothetical protocol based on standard bioconjugation techniques. It requires significant optimization.

-

Peptide Preparation: Dissolve the model peptide (e.g., 1 mg/mL) in a buffer system compatible with a co-solvent, such as 50 mM HEPES at pH 7.0, mixed with an organic co-solvent like anhydrous DMF or DMSO to a final concentration of 10-30% v/v.

-

Rationale: The co-solvent is necessary to ensure the solubility and stability of the acyl chloride, which would otherwise rapidly hydrolyze in a purely aqueous solution.[3]

-

-

Reagent Preparation: Prepare a fresh stock solution (e.g., 100 mM) of this compound in the same anhydrous organic co-solvent used above.

-

Acylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution while gently vortexing. Allow the reaction to proceed at room temperature for 1-2 hours.

-

Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris buffer (1 M, pH 8.0), to a final concentration of 50-100 mM. Let it stand for 30 minutes.

-

Rationale: The quenching agent consumes any remaining unreacted acyl chloride, preventing non-specific modifications during sample workup.

-

-

Desalting: Remove excess reagent and salts using a suitable method, such as a desalting column (e.g., C18 Sep-Pak) or dialysis.

-

Analysis: Analyze the modified peptide using LC-MS to confirm the addition of the acetoxyisobutyryl group (+128 Da mass shift) and use MS/MS sequencing to identify the site(s) of modification.

Critical Safety and Handling Information

This compound is a hazardous chemical that requires strict safety protocols.[3][5]

-

Hazards:

-

Water Reactive: Reacts violently with water, liberating toxic hydrogen chloride gas.[1][3][5] It is also moisture sensitive.[3]

-

Combustible: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[3]

-

Lachrymator: The vapor is irritating to the eyes and can cause tearing.[3]

-

Suspected Mutagen: It is suspected of causing genetic defects.[5]

-

Handling:

-

Always handle inside a certified chemical fume hood.[3]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[5]

-

Ensure eyewash stations and safety showers are readily accessible.[3]

-

Use spark-proof tools and ground all equipment to prevent static discharge.[3]

-

-

Storage:

-

Spill & Disposal:

-

In case of a spill, remove all ignition sources and evacuate the area.[3] Absorb the spill with an inert, dry material (e.g., dry sand or vermiculite) and place it in a suitable, closed container for disposal. Do not use water.[3]

-

Dispose of waste in accordance with all local, state, and federal regulations at an approved waste disposal plant.

-

Conclusion and Future Outlook

This compound is more than a simple building block; it is a specialized tool for complex chemical transformations. Its well-established application in the stereoselective synthesis of modified nucleosides underscores its value in medicinal chemistry.[9] While its use in proteomics is less explored, its inherent reactivity suggests significant potential for developing novel chemical probes and bioconjugation strategies. Future research could focus on designing derivatives with bioorthogonal handles or exploring its utility in activity-based protein profiling. For researchers in drug development and chemical biology, a thorough understanding of this reagent's unique reactivity and stringent handling requirements is essential to unlocking its full potential.

References

- 1. chembk.com [chembk.com]

- 2. This compound [webbook.nist.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. labsolu.ca [labsolu.ca]

- 8. fishersci.com [fishersci.com]

- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 10. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Acetoxyisobutyryl Chloride: Mechanism, Application, and Protocol

An in-depth technical guide for researchers, scientists, and drug development professionals on the utility of 2-acetoxyisobutyryl chloride as a versatile acylating agent in modern organic synthesis.

Foreword: The Strategic Value of a Bifunctional Reagent

In the landscape of organic synthesis, reagents that offer predictable reactivity combined with structural sophistication are invaluable. This compound, a seemingly simple acyl chloride, is one such molecule. Its true utility lies not just in its capacity to acylate nucleophiles, but in the nuanced and often non-intuitive reaction pathways it enables. The presence of an acetoxy group alpha to the acyl chloride function imparts unique reactivity, particularly with poly-functionalized molecules like diols and nucleosides. This guide moves beyond a simple cataloging of reactions to explore the mechanistic underpinnings of its behavior, providing field-proven insights into its application in both small molecule synthesis and polymer chemistry.

Core Properties and Safe Handling Protocols

This compound is a combustible, corrosive, and moisture-sensitive liquid that requires careful handling to ensure personnel safety and experimental integrity.[1] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[1]

| Property | Value |

| Chemical Formula | C₆H₉ClO₃[2] |

| Molecular Weight | 164.59 g/mol [3] |

| CAS Number | 40635-66-3[2] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 55-56°C at 6 mmHg[4] |

| Density | 1.15 g/mL[4] |

| Synonyms | 2-Acetoxy-2-methylpropionyl Chloride, 1-Chlorocarbonyl-1-methylethyl acetate[2][3] |

Safety and Handling:

Due to its hazardous nature, all manipulations should be conducted within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[1] The container should be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[1] It should be stored in a corrosive-resistant container.

-

Handling: Use spark-proof tools and explosion-proof equipment.[1] Avoid contact with skin, eyes, and clothing. Do not inhale vapors.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Spills: Absorb spills with an inert, dry material and place in a suitable container for disposal. Do not use water to clean up spills, as it reacts violently.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Synthesis of this compound

A reliable, large-scale synthesis of this compound can be achieved from 2-hydroxyisobutyric acid in a two-step process. This method provides the reagent in high yield and purity.[5]

Experimental Protocol: Synthesis from 2-Hydroxyisobutyric Acid

-

Step 1: Acetylation. To a cooled (ice bath) and stirred solution of 2-hydroxyisobutyric acid (1.0 kg, 9.6 mol), slowly add acetyl chloride (2.0 kg, 25.5 mol).

-

Step 2: Reflux. Once the initial vigorous gas evolution has subsided, heat the mixture under reflux for 2 hours.

-

Step 3: Removal of Excess Reagent. Remove the excess acetyl chloride by distillation under reduced pressure (25" Hg).

-

Step 4: Chlorination. To the resulting residue, add thionyl chloride (1.0 kg, 8.40 mol).

-

Step 5: Final Reflux and Distillation. Heat the solution at a bath temperature of 100°C for 2 hours. The final product is then purified by fractional distillation to yield this compound.[5]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 40635-66-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

A Technical Guide to the Discovery and Investigation of 2-Hydroxyisobutyryl-Lysine (Khib): A Novel Post-Translational Modification

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of post-translational modifications (PTMs) is in a constant state of expansion, revealing intricate layers of cellular regulation. Among the more recent discoveries, lysine 2-hydroxyisobutyrylation (Khib) has emerged as a widespread and evolutionarily conserved PTM with profound implications in cellular metabolism and gene expression.[1] First identified in 2014, this modification involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue, a change that neutralizes the positive charge and introduces a bulkier, hydrogen-bond-donating moiety than acetylation.[1][2] This guide provides a comprehensive technical overview of the discovery of Khib, the methodologies for its investigation, its regulatory mechanisms, and its functional significance, tailored for researchers at the forefront of biological and therapeutic science.

The Genesis of a Discovery: Unveiling Khib

The identification of novel PTMs is often driven by advancements in high-resolution mass spectrometry (MS). The discovery of Khib was no exception. Initial proteomic surveys, likely aimed at characterizing known acyl modifications, revealed a consistent mass shift of +86.0368 Da on lysine residues, which could not be attributed to any known modification.[3] This mass addition corresponds to the chemical formula of a 2-hydroxyisobutyryl group (C₄H₆O₂). The rigorous validation that followed, combining high-accuracy MS/MS fragmentation analysis with the synthesis of Khib-containing peptides, confirmed the identity of this new modification.[4]

Early studies demonstrated that Khib is not a rare occurrence but a widespread modification present on a multitude of proteins in both prokaryotes and eukaryotes, including humans, mice, and yeast.[1][4] Western blot analyses using newly developed pan-Khib specific antibodies revealed a broad range of modified proteins across various molecular weights, underscoring its prevalence.[4] Intriguingly, unlike many histone marks that are concentrated in the N-terminal tails, Khib was found distributed throughout the globular domains of histone proteins, suggesting novel regulatory functions.[2]

The Khib Regulatory Network: Writers and Erasers

The dynamic nature of Khib is governed by the interplay of enzymes that add ("writers") and remove ("erasers") the modification, a common paradigm in PTM regulation.[5][6][7]

Writers: Lysine 2-Hydroxyisobutyryltransferases

Research has identified that certain lysine acetyltransferases (KATs) possess promiscuous activity and can function as Khib writers. The primary enzymes implicated in this process are:

-

p300/EP300: This well-known transcriptional co-activator and histone acetyltransferase was shown to catalyze Khib.[1][8] Functional studies have demonstrated that p300-mediated Khib preferentially targets enzymes involved in central metabolic pathways, such as glycolysis.[8][9]

-

Tip60 (KAT5): Another prominent KAT, Tip60, has also been identified as a Khib writer.[1][10] Interestingly, p300 and Tip60 appear to have distinct substrate specificities, with Tip60-mediated Khib being enriched in proteins involved in nucleic acid metabolism and translation.[1][10]

The source of the 2-hydroxyisobutyryl group is the metabolite 2-hydroxyisobutyryl-CoA, directly linking the status of this PTM to the metabolic state of the cell.[8]

Erasers: Lysine De-2-Hydroxyisobutyrylases

The removal of Khib is primarily carried out by a class of enzymes known as histone deacetylases (HDACs), highlighting the overlapping functions of these enzyme families.

-

HDAC2 and HDAC3: In mammalian cells, these Class I HDACs have been identified as the major erasers of Khib.[1][8] Knockdown of HDAC2 or HDAC3 leads to an increase in global Khib levels.[8]

-

CobB: In prokaryotes, the sirtuin deacetylase CobB has been shown to possess robust de-2-hydroxyisobutyrylase activity, playing a key role in regulating bacterial metabolism.[11]

The dynamic regulation by these writers and erasers allows the cell to rapidly modulate protein function in response to metabolic cues.

References

- 1. benchchem.com [benchchem.com]

- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. benchchem.com [benchchem.com]

- 4. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. Histone Modification Enzymes: Exploring the Writers and Erasers | EpigenTek [epigentek.com]

- 7. Functional coupling between writers, erasers and readers of histone and DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein lysine de-2-hydroxyisobutyrylation by CobB in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of 2-Acetoxyisobutyryl chloride CAS 40635-66-3.

An In-depth Technical Guide to 2-Acetoxyisobutyryl Chloride (CAS 40635-66-3)

Introduction

This compound, with the CAS registry number 40635-66-3, is a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development.[1][2][3] Its structure incorporates a reactive acyl chloride and an acetate ester, making it a valuable intermediate for the synthesis of complex organic molecules, including nucleoside derivatives.[4] This guide provides a comprehensive overview of its physical and chemical characteristics, reactivity, synthesis, applications, and safety protocols, grounded in authoritative sources to ensure scientific integrity.

Chemical Identity and Structure

This compound is also known by several synonyms, including 2-Acetoxy-2-methylpropionyl Chloride and 1-Chlorocarbonyl-1-methylethyl acetate.[1][2][3]

Caption: Chemical Structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellow clear liquid.[5] It is sensitive to moisture and should be stored under an inert atmosphere.[6][7]

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 55-56 °C at 6 mmHg | [7][8] |

| Density | 1.136 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.428 | [7] |

| Flash Point | 68 °C (154 °F) | [8] |

| Purity | >97.0% | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to its Infrared (IR) and Mass Spectrum (electron ionization).[2][9]

Reactivity and Stability

This compound is a reactive compound, primarily due to the presence of the acyl chloride functional group. It reacts violently with water, liberating toxic hydrogen chloride gas.[6] It is also incompatible with strong oxidizing agents, strong bases, and alcohols.

Due to its moisture sensitivity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[6][10]

The acyl chloride moiety makes it an excellent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.

Caption: Reactivity with Nucleophiles.

Synthesis

A common laboratory-scale synthesis of this compound involves a two-step process starting from 2-hydroxyisobutyric acid.[4]

-

Acetylation: 2-hydroxyisobutyric acid is first acetylated using acetyl chloride.

-

Chlorination: The resulting 2-acetoxyisobutyric acid is then treated with a chlorinating agent, such as thionyl chloride, to convert the carboxylic acid to the acyl chloride.[4]

Caption: Synthetic Pathway.

Applications in Research and Development

The dual functionality of this compound makes it a valuable reagent in organic synthesis. It has been notably used in the synthesis of nucleoside analogs, where it can react with the hydroxyl groups of the sugar moiety.[4] For instance, its reaction with uridine can lead to the formation of 3'-O-acetyl-2'-chloro-2'-deoxyuridine, a key intermediate in the development of antiviral and anticancer agents.[4]

Its reactivity with diols has also been studied, showing that it can lead to the formation of chloroacetates, demonstrating its utility in the stereoselective synthesis of complex molecules.[4]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a laboratory setting. It is corrosive and can cause severe skin burns and eye damage.[6][10] It is also a combustible liquid and may be corrosive to metals.[10]

GHS Hazard and Precautionary Statements

| Hazard Statements | Precautionary Statements |

| H227: Combustible liquid[10] | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[10] |

| H290: May be corrosive to metals | P234: Keep only in original container. |

| H314: Causes severe skin burns and eye damage[10] | P264: Wash skin thoroughly after handling. |

| H341: Suspected of causing genetic defects | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] | |

| P403 + P235: Store in a well-ventilated place. Keep cool. | |

| P501: Dispose of contents/ container to an approved waste disposal plant. |

Experimental Protocol: Safe Handling and Use

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield may be necessary for splash protection.[6]

-

Dispensing and Transfer: Use a syringe or cannula for transferring the liquid to prevent exposure to air and moisture.[6] Avoid pouring.

-

Reaction Quenching: Reactions involving this compound should be quenched carefully, typically with a nucleophilic solvent like isopropanol or methanol, before aqueous workup.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[6] Do not use water to clean up spills.[6]

-

Waste Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][10]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

References

- 1. This compound (CAS 40635-66-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 5. This compound | 40635-66-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.pt [fishersci.pt]

- 9. This compound [webbook.nist.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to 2-Acetoxyisobutyryl Chloride: Nomenclature, Synthesis, and Application in Modern Organic Chemistry

Abstract: 2-Acetoxyisobutyryl chloride is a bifunctional reagent of significant interest to researchers in organic synthesis and medicinal chemistry. Possessing both a reactive acyl chloride and a tertiary acetate ester, its unique chemical behavior extends beyond that of a simple acylating agent, enabling complex transformations crucial for the synthesis of advanced intermediates, particularly in nucleoside chemistry. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and unique reactivity, offering field-proven insights and detailed protocols for its effective application.

Part 1: Chemical Identity and Nomenclature

A precise understanding of a reagent's identity is fundamental to its successful application. This compound is known by several names, which can be a source of ambiguity. The systematic IUPAC name clarifies its structure unequivocally.

IUPAC Name: (1-chloro-2-methyl-1-oxopropan-2-yl) acetate[1][2]

Common Synonyms:

The presence of both an acyl chloride and an acetate ester on a quaternary carbon center is the defining structural feature, as illustrated below.

References

- 1. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. labsolu.ca [labsolu.ca]

- 4. chembk.com [chembk.com]

- 5. This compound (CAS 40635-66-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

Unlocking Therapeutic Potential: A Technical Guide to 2-Acetoxyisobutyryl Chloride Derivatives

This guide provides an in-depth exploration into the burgeoning field of 2-acetoxyisobutyryl chloride derivatives, offering a technical framework for researchers, scientists, and drug development professionals. We will delve into the synthesis, potential mechanisms of action, and therapeutic applications of this versatile chemical scaffold, with a particular focus on oncology and neuroprotection. While direct therapeutic applications of this compound derivatives are an emerging area of research, this paper will draw upon structurally related compounds and analogous synthetic strategies to provide a robust and practical guide for future discovery.

The Chemistry of Opportunity: Understanding this compound

This compound is a reactive acyl chloride that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive acyl chloride group and a protected hydroxyl functionality in the form of an acetate ester, allows for sequential and controlled chemical modifications. This dual reactivity is key to its potential in creating a diverse library of derivative compounds for therapeutic screening.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClO₃ | NIST |

| Molecular Weight | 164.59 g/mol | Cheméo |

| Appearance | Colorless to Light yellow clear liquid | TCI America |

| Boiling Point | 70 °C/17 mmHg | TCI America |

| Density | 1.15 g/cm³ | Thermo Fisher Scientific |

Crafting a Candidate: Synthesis of Therapeutic Derivatives

The primary utility of this compound in drug discovery lies in its ability to acylate nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. This allows for the introduction of the 2-acetoxyisobutyryl moiety onto a wide range of molecular scaffolds.

General Synthetic Workflow

A common strategy for synthesizing derivatives involves the reaction of this compound with a primary or secondary amine or an alcohol in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

The Pivotal Universe of Protein Post-Translational Modifications: A Technical Guide for Researchers and Drug Development Professionals

In the intricate landscape of cellular biology, the synthesis of a protein from its messenger RNA template is merely the inaugural step in its functional journey. The true diversity and dynamism of the proteome are unlocked through a vast array of chemical alterations known as post-translational modifications (PTMs). These modifications, occurring after protein biosynthesis, are not mere decorations; they are critical regulatory switches that dictate a protein's structure, localization, activity, and interactions.[1][2] This guide provides an in-depth exploration of the core principles of PTMs, the analytical strategies to unravel their complexity, and the profound implications for disease understanding and therapeutic development.

Part 1: The Foundation: Understanding the "What" and "Why" of PTMs

Post-translational modifications are covalent chemical changes to proteins that can occur on the amino acid side chains or at the protein's C- or N-termini.[1] These modifications dramatically expand the functional repertoire of the proteome beyond the 20 canonical amino acids, providing the basis for the complexity of cellular life.[3] PTMs are essential for a multitude of cellular processes, including signal transduction, gene expression, DNA repair, and cell cycle control.[2]

A Glimpse into the PTM Repertoire

The world of PTMs is remarkably diverse, with over 400 different types identified to date.[2] These modifications range from the addition of small chemical groups to the attachment of entire proteins. Some of the most extensively studied and functionally significant PTMs are summarized in the table below.

| Modification | Added Group | Key Functions |

| Phosphorylation | Phosphate (PO₄³⁻) | Signal transduction, enzyme activation/deactivation, cell cycle regulation[4][5] |

| Ubiquitination | Ubiquitin (a small protein) | Protein degradation, DNA repair, signal transduction[6][7] |

| Glycosylation | Oligosaccharide (glycan) | Protein folding and stability, cell-cell recognition, immune response[1][4] |

| Acetylation | Acetyl (COCH₃) | Gene regulation (histone modification), protein stability[4] |

| Methylation | Methyl (CH₃) | Gene regulation (histone modification), signal transduction[4] |

| Lipidation | Lipid group | Membrane targeting, protein-protein interactions[1][4] |

| Proteolysis | - | Activation of precursor proteins (e.g., hormones, enzymes)[1][7] |

The Dynamic Nature of PTMs: A Regulatory Dance

A key feature of many PTMs is their reversibility.[2][3] This dynamic interplay between modifying enzymes (e.g., kinases that add phosphate groups) and demodifying enzymes (e.g., phosphatases that remove them) allows for rapid and precise control over cellular processes.[4] This "on-off" switching mechanism is fundamental to how cells respond to internal and external stimuli.

Part 2: The Investigator's Toolkit: Methodologies for PTM Analysis

The study of PTMs presents unique analytical challenges due to their often low stoichiometry and dynamic nature.[8][9] A multi-pronged approach, integrating sophisticated enrichment strategies with high-resolution mass spectrometry, is typically required for comprehensive PTM analysis.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) has emerged as the cornerstone technology for identifying and quantifying PTMs.[6][10] In a typical PTM proteomics workflow, proteins are first enzymatically digested into smaller peptides. These peptides are then separated, often by liquid chromatography (LC), and introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides, and subsequent fragmentation analysis (tandem mass spectrometry or MS/MS) provides sequence information, allowing for the precise localization of the modification.[6][11]

The presence of a PTM results in a characteristic mass shift in the modified peptide. For instance, phosphorylation adds approximately 80 Daltons to the mass of a peptide.[12]

The "Needle in a Haystack" Problem: PTM Enrichment Strategies

Due to the low abundance of many modified proteins, enrichment techniques are crucial to increase their concentration relative to their unmodified counterparts prior to MS analysis.[10][13] The choice of enrichment strategy is dictated by the specific PTM being investigated.

Key Enrichment Strategies:

-

Immunoprecipitation (IP): This technique utilizes antibodies that specifically recognize a particular PTM (e.g., anti-phosphotyrosine antibodies) or a modified protein of interest to "pull down" the target from a complex mixture.[6][14]

-

Immobilized Metal Affinity Chromatography (IMAC): This method is widely used for the enrichment of phosphopeptides. It relies on the affinity of the negatively charged phosphate groups for positively charged metal ions (e.g., Fe³⁺, Ga³⁺) immobilized on a resin.[10][13]

-

Titanium Dioxide (TiO₂) and Zirconium Dioxide (ZrO₂) Chromatography: These metal oxides also exhibit a strong affinity for phosphate groups and are commonly used for phosphopeptide enrichment.[10]

-

Lectin Affinity Chromatography: Lectins are proteins that bind specifically to carbohydrates, making this technique ideal for enriching glycoproteins.

The following diagram illustrates a general workflow for PTM analysis, highlighting the critical enrichment step.

Caption: A generalized experimental workflow for the analysis of post-translational modifications.

Step-by-Step Protocol: Phosphopeptide Enrichment using IMAC

This protocol provides a framework for the selective enrichment of phosphopeptides from a complex peptide mixture using Immobilized Metal Affinity Chromatography.

Materials:

-

IMAC resin (e.g., Fe³⁺-NTA agarose)

-

Peptide sample (digested protein lysate)

-

Loading/Wash Buffer: 0.1% Trifluoroacetic acid (TFA) in 80% Acetonitrile (ACN)

-

Elution Buffer: 1% Ammonium hydroxide or 500 mM Phosphate buffer, pH 8.0

-

Microcentrifuge tubes

-

Pipette tips

Procedure:

-

Resin Equilibration:

-

Take an appropriate amount of IMAC resin slurry and wash it three times with the Loading/Wash Buffer. Centrifuge at a low speed between washes to pellet the resin. This step is crucial to remove any storage solutions and prepare the resin for binding.

-

-

Sample Loading:

-

Resuspend the peptide sample in the Loading/Wash Buffer.

-

Add the peptide solution to the equilibrated IMAC resin.

-

Incubate for 30-60 minutes at room temperature with gentle rotation. This allows for the specific binding of phosphopeptides to the metal ions on the resin.

-

-

Washing:

-

After incubation, centrifuge the sample to pellet the resin.

-

Carefully remove the supernatant, which contains the unbound, non-phosphorylated peptides.

-

Wash the resin three times with the Loading/Wash Buffer to remove any non-specifically bound peptides. Thorough washing is critical for reducing background and improving the specificity of the enrichment.

-

-

Elution:

-

After the final wash, add the Elution Buffer to the resin.

-

Incubate for 15-30 minutes with occasional vortexing. The high pH or high concentration of phosphate in the elution buffer will disrupt the interaction between the phosphopeptides and the metal ions, releasing the bound peptides.

-

Centrifuge the sample and carefully collect the supernatant containing the enriched phosphopeptides.

-

-

Sample Preparation for MS Analysis:

-

The eluted phosphopeptides may need to be desalted and concentrated (e.g., using C18 ZipTips) before analysis by LC-MS/MS. This step removes salts and other contaminants from the elution buffer that can interfere with mass spectrometry analysis.

-

Bioinformatics: Deciphering the PTM Code

The vast amount of data generated by MS-based PTM analysis necessitates the use of specialized bioinformatics tools.[15][16] These tools are essential for:

-

PTM Identification: Search algorithms like Mascot, Sequest, and MaxQuant compare experimental MS/MS spectra against protein sequence databases to identify peptides and localize PTMs.[15]

-

PTM Quantification: These tools can also quantify the relative abundance of PTMs across different samples, enabling the study of dynamic changes in response to various stimuli.

-

PTM Site Prediction: Several databases and prediction tools, such as UniProt and PhosphoSitePlus, provide information on known and predicted PTM sites.[15][17]

Part 3: The Impact: PTMs in Health, Disease, and Drug Discovery

The dysregulation of PTMs is increasingly recognized as a hallmark of numerous human diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][3][18] This understanding has opened up new avenues for the development of novel therapeutic strategies.

PTMs as Disease Biomarkers

Aberrant PTM patterns can serve as valuable biomarkers for disease diagnosis, prognosis, and monitoring treatment response.[18] For example, specific phosphorylation patterns of proteins in signaling pathways are often altered in cancer cells.

Targeting PTMs for Therapeutic Intervention

The enzymes that regulate PTMs, such as kinases and histone deacetylases (HDACs), have become major targets for drug development.[17] Kinase inhibitors, for instance, are a well-established class of anti-cancer drugs that work by blocking the aberrant phosphorylation events that drive tumor growth.

The following diagram illustrates a simplified signaling pathway involving phosphorylation and its potential for therapeutic intervention.

Caption: A simplified signaling cascade illustrating the role of phosphorylation and therapeutic intervention.

Conclusion

Post-translational modifications represent a fundamental layer of biological regulation, dramatically expanding the functional capacity of the proteome. A deep understanding of PTMs is indispensable for researchers and drug development professionals seeking to unravel the complexities of cellular function and devise effective therapeutic strategies. The continued advancement of analytical technologies, particularly in mass spectrometry and bioinformatics, promises to further illuminate the intricate world of PTMs and their profound impact on human health and disease.

References

- 1. Post-translational modification - Wikipedia [en.wikipedia.org]

- 2. rapidnovor.com [rapidnovor.com]

- 3. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. 翻訳後修飾に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]

- 7. Post-translational modification (PTM) | Research Starters | EBSCO Research [ebsco.com]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Post Translational Modifications (PTM) [bpmsf.ucsd.edu]

- 11. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MS for detecting post-translational modifications of proteins | MtoZ Biolabs [mtoz-biolabs.com]

- 13. fiveable.me [fiveable.me]

- 14. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fiveable.me [fiveable.me]

- 16. Existing bioinformatics tools for the quantitation of post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioinformatics Tools and Databases for Post-Translational Modifications (PTM) Analysis - Creative Proteomics [creative-proteomics.com]

- 18. Clinically Relevant Post-Translational Modification Analyses—Maturing Workflows and Bioinformatics Tools - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to Nucleoside Modification using 2-Acetoxyisobutyryl Chloride

Introduction: The Strategic Acylation of Nucleosides

In the landscape of medicinal chemistry and drug development, the precise modification of nucleosides is a cornerstone for the synthesis of novel therapeutic agents. Nucleoside analogs are pivotal in antiviral and anticancer therapies, often functioning by disrupting nucleic acid replication in pathological cells. The strategic introduction of acyl groups, such as the 2-acetoxyisobutyryl moiety, can significantly alter the parent nucleoside's pharmacological profile. This modification can enhance lipophilicity for improved cell membrane permeability, or act as a prodrug strategy, where the acyl group is enzymatically cleaved in vivo to release the active nucleoside analog.[1][2]

2-Acetoxyisobutyryl chloride is a particularly interesting reagent in this context. Its reaction with ribonucleosides proceeds through a unique mechanism involving the formation of a transient acetoxonium ion, which can lead to the formation of novel, and often more potent, nucleoside derivatives. This guide provides a comprehensive, in-depth protocol for the modification of uridine with this compound, grounded in established chemical principles and designed for practical application in a research setting.

Reaction Mechanism: A Tale of Transient Intermediates

The reaction of this compound with a ribonucleoside, such as uridine, is not a simple acylation. The presence of the vicinal 2' and 3'-hydroxyl groups on the ribose sugar leads to a fascinating and synthetically powerful reaction cascade.

The reaction is initiated by the attack of one of the hydroxyl groups on the acyl chloride. This is followed by an intramolecular reaction involving the neighboring hydroxyl group, leading to the formation of a cyclic acetoxonium ion intermediate. This intermediate is then susceptible to nucleophilic attack by the chloride ion released during the initial acylation. This attack typically occurs at the 2'-position, resulting in the formation of a 2'-chloro-2'-deoxyuridine derivative, with concomitant acylation at the 3' and 5'-positions. This transformation is significant as the introduction of a halogen at the 2'-position can dramatically alter the biological activity of the nucleoside.

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the experimental protocol, from starting materials to the purified, modified nucleoside.

Caption: Key stages of the nucleoside modification protocol.

Detailed Experimental Protocol: Modification of Uridine

This protocol is based on the established methodology for the reaction of this compound with uridine, leading to the formation of 5'-O-(2-Acetoxyisobutyryl)-3'-O-acetyl-2'-chloro-2'-deoxyuridine.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Uridine | ReagentPlus®, ≥99% | Sigma-Aldrich | Dry thoroughly before use. |

| This compound | 97% | Sigma-Aldrich | Handle in a fume hood with appropriate personal protective equipment. |

| Anhydrous Pyridine | ≥99.8% | Sigma-Aldrich | Use a freshly opened bottle or freshly distilled pyridine. |

| Ethyl Acetate | ACS grade | Fisher Scientific | For reaction workup and chromatography. |

| Hexanes | ACS grade | Fisher Scientific | For chromatography. |

| Sodium Bicarbonate (NaHCO₃) | ACS grade | Fisher Scientific | For aqueous workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Fisher Scientific | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | SiliCycle | For column chromatography. |

| TLC Plates | Silica gel 60 F₂₅₄ | Merck | For reaction monitoring. |

Step-by-Step Methodology

-

Reaction Setup:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add uridine (1.0 eq).

-

Add anhydrous pyridine (sufficient to dissolve the uridine) via syringe.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (2.5-3.0 eq) dropwise to the stirred solution. Caution: The reaction is exothermic and releases HCl gas.

-

-

Reaction Progression and Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][2][3]

-

TLC System: A good starting point for a solvent system is a mixture of ethyl acetate and hexanes (e.g., 7:3 or 8:2 v/v).

-

Procedure: Take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate alongside a spot of the starting uridine.

-

Visualization: Visualize the spots under UV light (254 nm). The product should appear as a new, less polar spot (higher Rf value) compared to the starting uridine. The reaction is complete when the uridine spot is no longer visible.

-

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: Effervescence will occur.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[4][5]

-

Eluent: A gradient of ethyl acetate in hexanes is typically effective. The exact gradient should be determined by preliminary TLC analysis of the crude product.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

-

Load the solution onto the silica gel column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5'-O-(2-Acetoxyisobutyryl)-3'-O-acetyl-2'-chloro-2'-deoxyuridine as a solid or viscous oil.

-

-

Product Characterization

The structure of the final product should be confirmed by spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of the modified nucleoside. Key signals to look for include:

-

The presence of the acetyl and acetoxyisobutyryl protons.

-

A downfield shift of the H-3' and H-5' protons due to acylation.

-

The disappearance of the 2'-hydroxyl proton signal and a characteristic shift for the H-2' proton adjacent to the chlorine atom.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Critical Parameters and Troubleshooting

| Parameter | Importance | Potential Issues & Solutions |

| Anhydrous Conditions | Crucial | This compound is highly reactive with water, which will lead to its decomposition and reduced yield. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere. |

| Purity of Reagents | High | Impurities in uridine or pyridine can lead to side reactions and difficult purification. Use high-purity, dry reagents. |

| Reaction Temperature | Important | The reaction requires heating to proceed at a reasonable rate. However, excessive heat can lead to degradation. Maintain the temperature within the recommended range. |

| Stoichiometry of Reagent | Key | An excess of this compound is necessary to ensure complete reaction. However, a large excess can complicate the workup and purification. |

| TLC Monitoring | Essential | Inadequate monitoring can lead to an incomplete reaction or product degradation if the reaction is left for too long. Develop a reliable TLC system before starting the reaction on a large scale. |

Significance in Drug Development: The Prodrug Concept

The acylation of nucleosides is a well-established strategy for creating prodrugs.[1][2] A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. In the context of nucleoside analogs, acylation can:

-

Increase Lipophilicity: The addition of the acyl group increases the molecule's lipid solubility, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Mask Polar Groups: The hydroxyl groups of the ribose sugar are polar and can hinder passive diffusion across biological membranes. Acylation masks these groups, facilitating transport into the cell.

-

Controlled Release: Once inside the cell, the acyl groups can be cleaved by cellular esterases, releasing the active nucleoside analog at the site of action. This can improve the therapeutic index of the drug by concentrating it in the target cells and reducing systemic toxicity.